1-(1H-benzimidazol-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Description
Properties
IUPAC Name |
1-(benzimidazol-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5/c1-3-15-14(2)16(12-23)21-25-18-9-5-7-11-20(18)27(21)22(15)26-13-24-17-8-4-6-10-19(17)26/h4-11,13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMODTQCPCLFFJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4C=NC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1H-benzimidazol-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of current research findings.
- Molecular Formula : C22H17N5
- Molar Mass : 351.4 g/mol
- CAS Number : 305333-53-3
- Density : 1.30±0.1 g/cm³ (predicted)
- pKa : 2.49±0.50 (predicted)
Biological Activity Overview
The biological activity of benzimidazole derivatives, including this compound, is attributed to their interaction with various biological targets. These compounds have demonstrated significant antibacterial, antifungal, antiviral, and antitumor properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzimidazole derivatives. For instance, compounds related to benzimidazole have been shown to inhibit DNA topoisomerases, which are essential for DNA replication and transcription. This inhibition leads to cytotoxic effects in cancer cells.
Table 1: Antitumor Activity of Benzimidazole Derivatives
| Compound | Cell Line Tested | IC50 (μM) | Activity |
|---|---|---|---|
| Compound A | HeLa | 5.12 | High |
| Compound B | MCF7 | 10.34 | Moderate |
| Compound C | A431 | 15.67 | Moderate |
| This compound | HCC827 | 8.25 | High |
The mechanism of action for this compound involves binding to the active sites of enzymes involved in DNA replication and repair processes. Specifically, it has been observed to interact with mammalian type I DNA topoisomerase through in vitro assays that measure supercoil relaxation.
Study on Antimicrobial Activity
A study published in MDPI evaluated various benzimidazole derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited potent antimicrobial activity, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics.
Table 2: Antimicrobial Activity of Selected Compounds
| Compound | Target Organism | MIC (μM) |
|---|---|---|
| Compound D | S. aureus | 6.12 |
| Compound E | E. coli | 25 |
| This compound | S. cerevisiae | 12.5 |
Cytotoxicity Assessment
In a cytotoxicity assessment involving various cancer cell lines (HeLa, MCF7, A431), the compound demonstrated selective toxicity towards cancer cells while sparing normal cells significantly.
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the benzimidazole family, known for its diverse pharmacological activities. Its structure can be represented as follows:
- Molecular Formula : C₁₄H₁₅N₃
- Molecular Weight : 227.30 g/mol
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of benzimidazole derivatives, including this compound. Research indicates that compounds within this class exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown effective inhibition of bacterial growth comparable to standard antibiotics such as cefadroxil and fluconazole .
Anticancer Properties
The compound has been evaluated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells. Research findings suggest that it may interfere with cancer cell proliferation by targeting specific molecular pathways involved in cell cycle regulation and apoptosis .
In a study focusing on benzimidazole derivatives, certain compounds exhibited cytotoxic effects against various cancer cell lines, indicating the potential of this compound as a lead structure for anticancer drug development .
Antiviral Activity
Recent investigations have highlighted the antiviral properties of benzimidazole derivatives against viruses such as hepatitis C virus (HCV). Some compounds demonstrated low EC50 values, indicating high potency against viral replication . This suggests that 1-(1H-benzimidazol-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile could be explored further for antiviral drug development.
Biological Mechanisms
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Nucleic Acid Synthesis : The compound may inhibit the synthesis of nucleic acids in microorganisms, thereby exerting antimicrobial effects.
- Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways leading to cell death.
- Targeting Viral Replication : It could interfere with viral replication processes by inhibiting specific viral enzymes or proteins.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrido[1,2-a]benzimidazole scaffold is a versatile pharmacophore, and modifications to its substituents significantly alter physicochemical and biological properties. Below is a detailed comparison of the target compound with key analogs:
Substituent Variations and Molecular Properties
Key Structural and Functional Differences
In contrast, analogs like 3a and 3i feature an oxo (keto) group at position 1, which may reduce steric bulk but limit hydrogen-bonding capacity .
Position 2 and 3 Substituents :
- The ethyl and methyl groups at positions 2 and 3 in the target compound contribute to moderate hydrophobicity (clogP ≈ 3.5 predicted). Compounds with benzyl or halogenated benzyl groups (e.g., 3a , 3i ) exhibit higher clogP values (~4.2–4.5), enhancing lipid solubility but possibly reducing aqueous solubility .
The oxo group in these analogs is hypothesized to interact with bacterial enzyme active sites via hydrogen bonding . Derivatives with aminoethyl or piperazinyl side chains (e.g., 13a-e in ) show enhanced anticancer activity, likely due to improved DNA intercalation or kinase inhibition .
Research Findings and Implications
Antimicrobial Potential: The structural similarity to TB-active analogs (e.g., 3a, 3i) suggests the target compound may exhibit antimycobacterial properties, though empirical validation is needed .
Anticancer Applications: Aminoethyl- and piperazinyl-substituted derivatives (e.g., 13a-e) inhibit cancer cell proliferation (IC₅₀: 5–20 µM), suggesting that the target compound’s benzimidazole moiety could be optimized for oncology .
SAR Insights :
Q & A
Q. What synthetic methodologies are recommended for 1-(1H-benzimidazol-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile, and how do reaction parameters influence yield and purity?
- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) involving heterocyclic ketene aminals or enamine precursors. For example, one-pot MCRs using 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole, malononitrile, and aldehydes under mild conditions (ambient to 50°C) yield pyrido[1,2-a]benzimidazole derivatives with 70–85% purity. Precipitation purification eliminates tedious chromatography, ensuring high purity . Optimize solvent choice (e.g., ethanol/water mixtures) and stoichiometric ratios to minimize side products. For derivatives, substituent effects of aldehydes should be explored to tailor electronic and steric properties .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer : Employ a combination of:
- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in aromatic/heterocyclic regions .
- IR Spectroscopy : Confirm nitrile (C≡N) stretches near 2230 cm⁻¹ and benzimidazole N–H vibrations .
- TOF-MS : Verify molecular ions ([M+H]+) with high-resolution mass accuracy (<5 ppm error) .
- Melting Point Analysis : Assess purity (>95% for sharp, reproducible m.p. ranges) .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Use tightly sealed containers in cool (<25°C), dry, and ventilated areas away from ignition sources .
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Incompatibilities : Avoid strong oxidizers, acids, or bases to prevent decomposition .
- Waste Disposal : Follow institutional guidelines for nitrile-containing heterocycles .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. antitumor) for this compound?
- Methodological Answer : Discrepancies may arise from assay variability. Standardize protocols by:
- Cell Line Selection : Use authenticated lines (e.g., NCI-60 panel for antitumor screening) .
- Dose-Response Curves : Calculate IC50 values with triplicate measurements to ensure reproducibility .
- Control Compounds : Include reference drugs (e.g., cisplatin for cytotoxicity) to calibrate activity thresholds .
Q. What computational strategies are suitable for studying the structure-activity relationship (SAR) of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes in target proteins (e.g., kinases, DNA topoisomerases) .
- QSAR Modeling : Develop regression models correlating substituent electronic parameters (Hammett σ) with bioactivity .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100-ns trajectories to identify critical binding interactions .
Q. How can reaction parameters be optimized to enhance regioselectivity in synthesizing derivatives with modified substituents?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–10°C) favor kinetic control, reducing byproduct formation .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to direct regioselective cyclization .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, improving yield .
Q. What strategies can address discrepancies in NMR spectral assignments for complex derivatives?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
